Technical Monograph: 3-Amino-5-nitrobenzonitrile
Technical Monograph: 3-Amino-5-nitrobenzonitrile
CAS: 10406-92-5 | Formula: C₇H₅N₃O₂ | MW: 163.13 g/mol [1]
Executive Summary
3-Amino-5-nitrobenzonitrile is a high-value trisubstituted benzene scaffold characterized by its unique meta-meta substitution pattern. Unlike its more common isomers (2-amino-5-nitrobenzonitrile and 4-amino-3-nitrobenzonitrile), which are widely used in dye chemistry, the 3,5-isomer is a specialized intermediate in medicinal chemistry. Its structural rigidity and distinct electronic vectors—combining a nucleophilic amine, an electrophilic nitrile, and a strongly electron-withdrawing nitro group—make it a privileged scaffold for Fragment-Based Drug Discovery (FBDD), particularly in the synthesis of kinase inhibitors and immunomodulators.
Physicochemical Profile
The compound exists as a yellow solid, a characteristic common to nitroaniline derivatives due to the
Table 1: Core Properties
| Property | Value | Context |
| CAS Number | 10406-92-5 | Specific to the 3,5-isomer.[1][2] |
| Molecular Weight | 163.13 g/mol | Ideal for fragment-based screening (Rule of 3 compliant). |
| Appearance | Yellow Solid | Typical of nitro-aromatics. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water; soluble in polar organic solvents. |
| The singlet pattern confirms the symmetric 1,3,5-substitution. | ||
| Electronic Character | The ring is deactivated towards electrophilic aromatic substitution ( |
Technical Note: The
H NMR data is diagnostic. The presence of three distinct aromatic singlets and a broad exchangeable singlet (NH) at 6.33 ppm allows for rapid differentiation from the 2-amino (ortho-coupled doublets) and 4-amino (ortho-coupled doublets) isomers [1, 3].
Synthesis & Production
The synthesis of 3-amino-5-nitrobenzonitrile presents a chemoselectivity challenge: reducing one nitro group in the presence of another, while leaving the nitrile functionality intact. The industry-standard protocol utilizes a Zinin reduction or a metal-mediated partial reduction.
Validated Protocol: Partial Reduction of 3,5-Dinitrobenzonitrile
Reaction: 3,5-Dinitrobenzonitrile
-
Reagents: Iron powder (Fe), Concentrated HCl, Methanol (MeOH).[3]
-
Stoichiometry: 3.0 equivalents of Fe are typically used to ensure mono-reduction, though careful monitoring is required to prevent over-reduction to the diamine.
-
Procedure:
-
Suspend 3,5-dinitrobenzonitrile in MeOH.
-
Add conc. HCl followed by portion-wise addition of Fe powder.[3]
-
Agitate at room temperature for 30 minutes.
-
Critical Step: Monitor via HPLC to stop the reaction before the formation of 3,5-diaminobenzonitrile.
-
Workup: Concentrate, treat with water, and filter the resulting precipitate.[3]
-
-
Yield: ~61% isolated yield [2].
Synthesis Workflow Diagram
Caption: Selective reduction pathway. Control of reaction time is critical to avoid the diamine impurity.
Reactivity & Functionalization[4]
The 3-amino-5-nitrobenzonitrile scaffold offers three orthogonal vectors for diversification, making it a powerful tool in library synthesis.
A. The Amino Group (Position 3)
Due to the electron-withdrawing nature of the -NO₂ and -CN groups, the amine is weakly nucleophilic.
-
Acylation: Requires activated acylating agents (e.g., acid chlorides, anhydrides) or coupling reagents (HATU/EDC) to form amides. This is the primary vector for attaching "tail" groups in kinase inhibitors.
-
Diazotization (Sandmeyer): The amine can be converted to a diazonium salt (
) using .[4] This allows substitution with halides (Cl, Br, I), hydroxyls, or azides, altering the electronic properties of the core.
B. The Nitro Group (Position 5)[3][6]
-
Reduction: Can be reduced to an amine (
or ) to generate 3,5-diaminobenzonitrile . This creates a symmetric diamine core, useful for bis-amide synthesis or cyclization to benzimidazoles.
C. The Nitrile Group (Position 1)
-
Cyclization: Reaction with sodium azide (
) yields the tetrazole derivative, a bioisostere for carboxylic acids. -
Hydrolysis: Controlled hydrolysis yields the amide or carboxylic acid, though this competes with nitro reduction under harsh conditions.
Divergent Synthesis Map
Caption: Orthogonal functionalization pathways allow for the rapid generation of diverse chemical libraries from a single core.
Applications in Drug Discovery[5]
The 3-amino-5-nitrobenzonitrile scaffold is documented in patent literature as a key intermediate for pharmaceutical agents.
-
Kinase Inhibitors: The scaffold is utilized in the synthesis of inhibitors for p38 MAP kinase and other serine/threonine kinases. The 1,3,5-substitution pattern allows the molecule to sit in the ATP-binding pocket, with the nitrile often engaging in hydrogen bonding or filling a hydrophobic sub-pocket [2].
-
Immunomodulators: Derivatives synthesized via the "Intermediate 7 IA" pathway in Bristol-Myers Squibb patents suggest utility in treating autoimmune diseases by modulating inflammatory signaling pathways [2].
-
Fragment Libraries: Its low molecular weight and high polarity (PSA ~95 Ų) make it an excellent "fragment" for NMR-based screening or X-ray crystallographic soaking experiments.
Safety & Handling
As a nitroaniline derivative, this compound possesses significant toxicity risks that must be mitigated in the laboratory.
-
Acute Toxicity: Like many nitro-aromatics, it is likely toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia , a condition where iron in hemoglobin is oxidized, reducing oxygen transport.
-
Irritation: Causes skin, eye, and respiratory tract irritation.
-
Handling Protocol:
-
PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.
-
Containment: All weighing and transfer operations must be performed inside a certified chemical fume hood.
-
Waste: Dispose of as hazardous organic waste (halogen-free, unless derivatized). Do not release into drains.
-
References
-
RSC Electronic Supplementary Information. Characterization of Products: 3-Amino-5-nitrobenzonitrile NMR Data. Royal Society of Chemistry.
-
Bristol-Myers Squibb Company. Patent WO2010/42699: Preparation of 3-amino-5-nitrobenzonitrile (Intermediate 7 IA).[3] ChemicalBook Patent Summary.
-
PubChem. Compound Summary: 3-Amino-5-nitrobenzonitrile (CID 11228974).[1] National Library of Medicine.
